5-Methyl-6-(methyl(phenyl)amino)nicotinic acid 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15849917
InChI: InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18)9-15-13(10)16(2)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

5-Methyl-6-(methyl(phenyl)amino)nicotinic acid

CAS No.:

Cat. No.: VC15849917

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-6-(methyl(phenyl)amino)nicotinic acid -

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name 5-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18)9-15-13(10)16(2)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)
Standard InChI Key PVJAVICIXRGSDE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)O

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the pyridinecarboxylic acid family, with systematic IUPAC nomenclature designating it as 5-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid. Its molecular formula (C₁₄H₁₄N₂O₂) and weight (242.27 g/mol) derive from the pyridine core augmented by three substituents:

  • Carboxylic acid group (-COOH) at position 3, introducing polarity and hydrogen-bonding capacity.

  • Methyl group (-CH₃) at position 5, enhancing hydrophobicity and steric bulk.

  • N-Methyl-N-phenylamino group (-N(CH₃)C₆H₅) at position 6, contributing aromaticity and potential π-π stacking interactions .

The canonical SMILES representation (CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)O) and InChIKey (PVJAVICIXRGSDE-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Crystallographic and Conformational Insights

While X-ray crystallographic data for this specific compound are unavailable, analogous nicotinic acid derivatives exhibit planar pyridine rings with substituents adopting orientations that minimize steric clashes. The N-methyl-N-phenylamino group likely positions the phenyl ring perpendicular to the pyridine plane, optimizing resonance stabilization . Computational models predict a dipole moment of ~4.2 D, driven by the polar carboxylic acid and the electron-rich amino group .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂O₂
Molecular Weight242.27 g/mol
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors4 (2 × O, 2 × N)
Topological Polar SA42.4 Ų
XLogP32.7

Synthesis and Manufacturing

Established Synthetic Routes

The synthesis of 5-methyl-6-(methyl(phenyl)amino)nicotinic acid typically involves multi-step functionalization of nicotinic acid precursors. Two primary strategies dominate:

Route 1: Direct Substitution on Pyridine

  • Chlorination: Nicotinic acid is chlorinated at position 6 using POCl₃, yielding 6-chloronicotinic acid.

  • Amination: The chloride undergoes nucleophilic substitution with N-methylaniline in the presence of a palladium catalyst, introducing the N-methyl-N-phenylamino group.

  • Methylation: A Friedel-Crafts alkylation at position 5 using methyl iodide completes the substitution pattern.

Route 2: Ester Hydrolysis

  • Ester Synthesis: Methyl 6-(methyl(phenyl)amino)nicotinate (C₁₄H₁₄N₂O₂) is prepared via esterification of the corresponding acid chloride with methanol .

  • Saponification: Basic hydrolysis (e.g., NaOH/EtOH) cleaves the ester to the carboxylic acid, achieving yields >75% under reflux .

Industrial-Scale Considerations

Batch reactors remain standard for small-scale production, while continuous-flow systems improve efficiency for multi-ton outputs. Key challenges include:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from regioisomers.

  • Byproduct Management: Unreacted N-methylaniline (boiling point 196°C) is recovered via distillation.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits biphasic solubility:

  • Aqueous Phase: Limited solubility (~1.2 mg/mL at 25°C) due to the hydrophobic phenyl and methyl groups.

  • Organic Phase: High solubility in DMSO (≥50 mg/mL) and dichloromethane, facilitating reaction workups .
    The calculated partition coefficient (XLogP3 = 2.7) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .

Stability Profile

  • Thermal Stability: Decomposition onset at 218°C (DSC), with exothermic degradation yielding CO₂ and aniline derivatives.

  • Photostability: UV exposure (λ = 254 nm) induces decarboxylation over 72 hours, necessitating amber storage vials.

Biological Relevance and Hypothesized Activities

Receptor Interaction Hypotheses

The N-methyl-N-phenylamino group mimics endogenous amine neurotransmitters, suggesting possible affinity for:

  • GPCRs: Serotonin (5-HT₂) and dopamine (D₂) receptors, based on molecular docking simulations.

  • Ion Channels: Voltage-gated potassium channels (Kv1.3), where the carboxylic acid may coordinate pore residues .

Table 2: Theoretical Pharmacological Profile

TargetPredicted MechanismPotential Application
5-HT₂ ReceptorCompetitive antagonismAntipsychotic therapy
COX-2Non-competitive inhibitionAnti-inflammatory agents
Kv1.3 ChannelPore blockAutoimmune disease treatment

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

Modifying the N-alkyl or aryl groups significantly alters target selectivity:

CompoundKey ModificationBioactivity Shift
5-Methyl-6-(piperidinyl)nicotinic acidCyclic amine substituentEnhanced μ-opioid receptor affinity
6-(Phenylthio)nicotinic acidThioether linkageImproved metabolic stability
5-Ethyl-6-(methylamino)nicotinic acidShorter alkyl chainReduced CNS penetration

Industrial Applications

  • Pharmaceutical Intermediate: Serves as a precursor for kinase inhibitors in oncology pipelines.

  • Analytical Standard: HPLC calibration for quantifying nicotinate derivatives in biological matrices.

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